molecular formula C13H18ClNO B5266514 2-chloro-4-methyl-N-(1-methylbutyl)benzamide

2-chloro-4-methyl-N-(1-methylbutyl)benzamide

Cat. No.: B5266514
M. Wt: 239.74 g/mol
InChI Key: WNOFZGKNLODHAE-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-(1-methylbutyl)benzamide, also known as CMNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-chloro-4-methyl-N-(1-methylbutyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of certain enzymes and signaling pathways in cells. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been found to modulate the activity of certain enzymes and signaling pathways in cells, which may contribute to its biological effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-4-methyl-N-(1-methylbutyl)benzamide in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-chloro-4-methyl-N-(1-methylbutyl)benzamide. One area of research is the investigation of its potential use as a fluorescent probe for the detection of metal ions in biological systems. Another area of research is the exploration of its anti-cancer properties and its potential use as a therapeutic agent for the treatment of cancer. Additionally, the development of novel synthesis methods for this compound and its derivatives may lead to the discovery of new biological activities and applications.

Synthesis Methods

The synthesis of 2-chloro-4-methyl-N-(1-methylbutyl)benzamide involves the reaction between 2-chloro-4-methylbenzoic acid and N-(1-methylbutyl)amine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by recrystallization to obtain this compound in high purity.

Scientific Research Applications

2-chloro-4-methyl-N-(1-methylbutyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Properties

IUPAC Name

2-chloro-4-methyl-N-pentan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-4-5-10(3)15-13(16)11-7-6-9(2)8-12(11)14/h6-8,10H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOFZGKNLODHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=C(C=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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